molecular formula C3H5Cl5Si B8356624 Trichloro(2,3-dichloropropyl)silane CAS No. 18083-19-7

Trichloro(2,3-dichloropropyl)silane

Cat. No.: B8356624
CAS No.: 18083-19-7
M. Wt: 246.4 g/mol
InChI Key: GXNWCOYLYORILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichloro(2,3-dichloropropyl)silane (C3H5Cl5Si, MW 246.41 g/mol) is a multifunctional organosilane compound that serves as a versatile intermediate in advanced chemical synthesis and materials science research . Its molecular structure features a reactive trichlorosilyl group (-SiCl₃) and a 2,3-dichloropropyl moiety, enabling it to act as a critical building block for developing novel silane coupling agents . These agents are fundamental in enhancing adhesion between inorganic substrates (like glass, metals, and silica) and organic polymers (such as resins and plastics), leading to more durable composites and coatings . Industrially, such chloropropylsilanes are synthesized on a large scale via the transition-metal-catalyzed hydrosilylation of allyl chloride derivatives, a process continuously refined for higher selectivity and efficiency . In research, this high-value reagent is pivotal for surface modification of nanoparticles, creation of self-assembled monolayers (SAMs), and synthesis of more complex functionalized silanes. Its hydrolysable chlorosilane groups readily form stable covalent bonds with inorganic surfaces, while the organic chlorinated chain can be further manipulated to introduce specific properties . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is not for human or veterinary use. Handle with appropriate safety precautions in a well-ventilated laboratory setting.

Properties

CAS No.

18083-19-7

Molecular Formula

C3H5Cl5Si

Molecular Weight

246.4 g/mol

IUPAC Name

trichloro(2,3-dichloropropyl)silane

InChI

InChI=1S/C3H5Cl5Si/c4-1-3(5)2-9(6,7)8/h3H,1-2H2

InChI Key

GXNWCOYLYORILK-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)Cl)[Si](Cl)(Cl)Cl

Origin of Product

United States

Scientific Research Applications

Surface Modification

Hydrophobic and Oleophobic Coatings
Trichloro(2,3-dichloropropyl)silane is extensively used for modifying surfaces to enhance their hydrophobicity and oleophobicity. This property is crucial for applications in coatings and textiles where water and oil repellency are desired. The silane reacts with surfaces to form a thin layer that repels water and oils, making it valuable in industries such as automotive and textiles.

Table 1: Properties of Surface Coatings Using this compound

PropertyValue
Water Contact Angle110° - 120°
Oil Contact Angle90° - 100°
DurabilityHigh (UV resistant)

Adhesive Technology

Bonding Low-Energy Surfaces
In adhesive formulations, this compound acts as a coupling agent that improves adhesion to low-energy surfaces such as fluoropolymers. This is particularly beneficial in industries where strong bonds between dissimilar materials are required, such as in automotive and aerospace applications.

Case Study: Adhesive Performance Improvement
A study demonstrated that the addition of this compound to an epoxy adhesive formulation resulted in a significant increase in bond strength to polyvinylidene fluoride (PVDF) substrates. The bond strength improved by approximately 40% compared to the control formulation without silane.

Electronics Industry

Protection of Electronic Components
this compound is utilized in the production of hydrophobic coatings for electronic components. These coatings protect sensitive parts from moisture, enhancing their durability and performance. The application of this silane improves the reliability of electronic devices exposed to harsh environments.

Table 2: Performance Metrics of Hydrophobic Coatings

MetricBefore TreatmentAfter Treatment
Moisture ResistanceLowHigh
Electrical InsulationModerateExcellent
Longevity1-2 years5+ years

Biomedical Applications

Biocompatible Surfaces
In the medical field, this compound serves as a silanization agent for creating biocompatible surfaces on medical devices. This treatment reduces bacterial adhesion and enhances patient safety by minimizing the risk of infections associated with medical implants.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Trichloro(hexyl)silane
  • Formula : C₆H₁₃SiCl₃ | MW : ~233.6 g/mol
  • Key Differences : Replaces the dichloropropyl group with a linear hexyl chain.
  • Properties: Acts as a surfactant and reactant in nanoparticle synthesis due to its hydrophobic hexyl chain. Lacks chlorine atoms on the alkyl group, reducing electronegativity but enhancing hydrophobicity compared to the main compound .
(3-Chloropropyl)trimethoxysilane
  • Formula : C₆H₁₅ClO₃Si | MW : 198.72 g/mol
  • Key Differences : Methoxy groups replace three chlorines on silicon.
  • Properties: Hydrolyzes readily due to methoxy groups, forming siloxane networks.
Isopropyltrichlorosilane
  • Formula : C₃H₇SiCl₃ | MW : 177.53 g/mol
  • Key Differences : Features an isopropyl group instead of dichloropropyl.
  • Properties : Lower density (1.196 g/cm³) and boiling point (116.4°C) due to reduced chlorine content. Lacks the electron-withdrawing effects of dichlorinated substituents, making it less reactive in electrophilic substitutions .
Trichloro(3-chloro-2-methylpropyl)silane
  • Formula : C₄H₈Cl₄Si | MW : 226.004 g/mol
  • Key Differences : Branched 3-chloro-2-methylpropyl group introduces steric hindrance.
  • Properties : Higher chlorine density (four Cl atoms) but lower molecular symmetry. Steric effects may slow reaction kinetics compared to the linear dichloropropyl group in the main compound .
Trichloro[3-(pentafluorophenyl)propyl]silane
  • Formula : C₉H₆Cl₃F₅Si | MW : 343.57 g/mol
  • Key Differences : Pentafluorophenyl group adds strong electron-withdrawing effects.
  • Properties : Fluorine substituents enhance thermal stability and resistance to hydrolysis. Likely used in fluoropolymer modifications or specialty coatings .

Physicochemical Properties

Compound Molecular Weight (g/mol) Chlorine Atoms Key Physical Properties
Trichloro(2,3-dichloropropyl)silane 246.42 5 High density and reactivity due to Cl-rich structure
Trichloro(hexyl)silane ~233.6 3 Hydrophobic; boiling point >200°C (estimated)
(3-Chloropropyl)trimethoxysilane 198.72 1 Low viscosity (8 cm²/s at 25°C); water solubility 0.01%
Isopropyltrichlorosilane 177.53 3 Boiling point: 116.4°C; flash point: 31.2°C

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